

Application Notes and Protocols for BIM-23190 in In Vitro Studies

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Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

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Introduction

BIM-23190 is a synthetic somatostatin analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a selective agonist for these receptors, **BIM-23190** is a valuable tool for investigating the physiological roles of SSTR2 and SSTR5 and for preclinical research in areas such as oncology and endocrinology. These application notes provide detailed protocols for the reconstitution and in vitro use of **BIM-23190**, including methods for assessing its effects on cell signaling, proliferation, and hormone secretion.

Product Information

Characteristic	Value
IUPAC Name	D-Phe-Cys-Tyr-D-Trp-Lys-Abu-Cys-Thr-NH ₂ (disulfide bridge)
Molecular Formula	C ₅₇ H ₇₉ N ₁₃ O ₁₂ S ₂
Molecular Weight	1226.45 g/mol
Binding Affinity (K _i)	SSTR2: 0.34 nM, SSTR5: 11.1 nM[1]

Reconstitution of BIM-23190

For in vitro experiments, **BIM-23190** hydrochloride is typically reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).

Protocol for Reconstitution:

- Solvent Selection:
 - Water: For immediate use in aqueous buffers.
 - DMSO: For preparing concentrated stock solutions for long-term storage.
- Preparation of Stock Solution (1 mM in DMSO):
 - Equilibrate the vial of **BIM-23190** hydrochloride to room temperature before opening.
 - Add the appropriate volume of high-purity DMSO to the vial to achieve a 1 mM concentration. For example, to a 1 mg vial, add 815 μ L of DMSO.
 - Vortex gently until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C.

Table 1: Reconstitution Data

Compound	Solvent	Stock Concentration	Storage
BIM-23190 hydrochloride	Water or DMSO	1 mM	-20°C or -80°C

Experimental Protocols

Cell Culture and Treatment

- Cell Lines:
 - Pituitary Adenoma Cells (Primary Culture): Useful for studying effects on hormone secretion (e.g., growth hormone, prolactin).[2]

- AtT-20 Cells: A mouse pituitary tumor cell line that endogenously expresses SSTR2 and SSTR5, suitable for studying Ca^{2+} channel coupling.[3]
- C6 Glioma Cells: A rat glioma cell line that can be used to study antiproliferative effects.[4]
- Other cell lines endogenously expressing or transfected with SSTR2 and/or SSTR5.
- General Treatment Protocol:
 - Plate cells at the desired density and allow them to adhere and reach the desired confluency.
 - Thaw the **BIM-23190** stock solution and dilute it to the final working concentration in the appropriate cell culture medium. A typical starting concentration for in vitro studies is 100 nM.[2] A dose-response curve (e.g., 1 nM to 1 μM) is recommended for initial experiments.
 - Replace the existing medium with the medium containing **BIM-23190** or vehicle control (e.g., DMSO at the same final concentration).
 - Incubate the cells for the desired period (e.g., 3 hours for signaling studies, 24-72 hours for proliferation or apoptosis assays).

Western Blot Analysis of ERK1/2 Phosphorylation

Activation of SSTR2 and SSTR5 by **BIM-23190** can lead to the inhibition of the ERK1/2 signaling pathway.

Protocol:

- Seed cells (e.g., C6 glioma) in 6-well plates and grow to 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours.
- Treat the cells with **BIM-23190** at various concentrations (e.g., 10, 100, 1000 nM) for a short period (e.g., 15-30 minutes). Include a vehicle control.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Cell Proliferation Assay (WST-1 or MTT)

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with a range of **BIM-23190** concentrations for 24, 48, and 72 hours.
- Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

- Seed cells in a 6-well plate and treat with **BIM-23190** for 24-48 hours.

- Harvest the cells (including any floating cells) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
 - Annexin V-negative/PI-negative: Live cells
 - Annexin V-positive/PI-negative: Early apoptotic cells
 - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Hormone Secretion Assay (Growth Hormone and Prolactin)

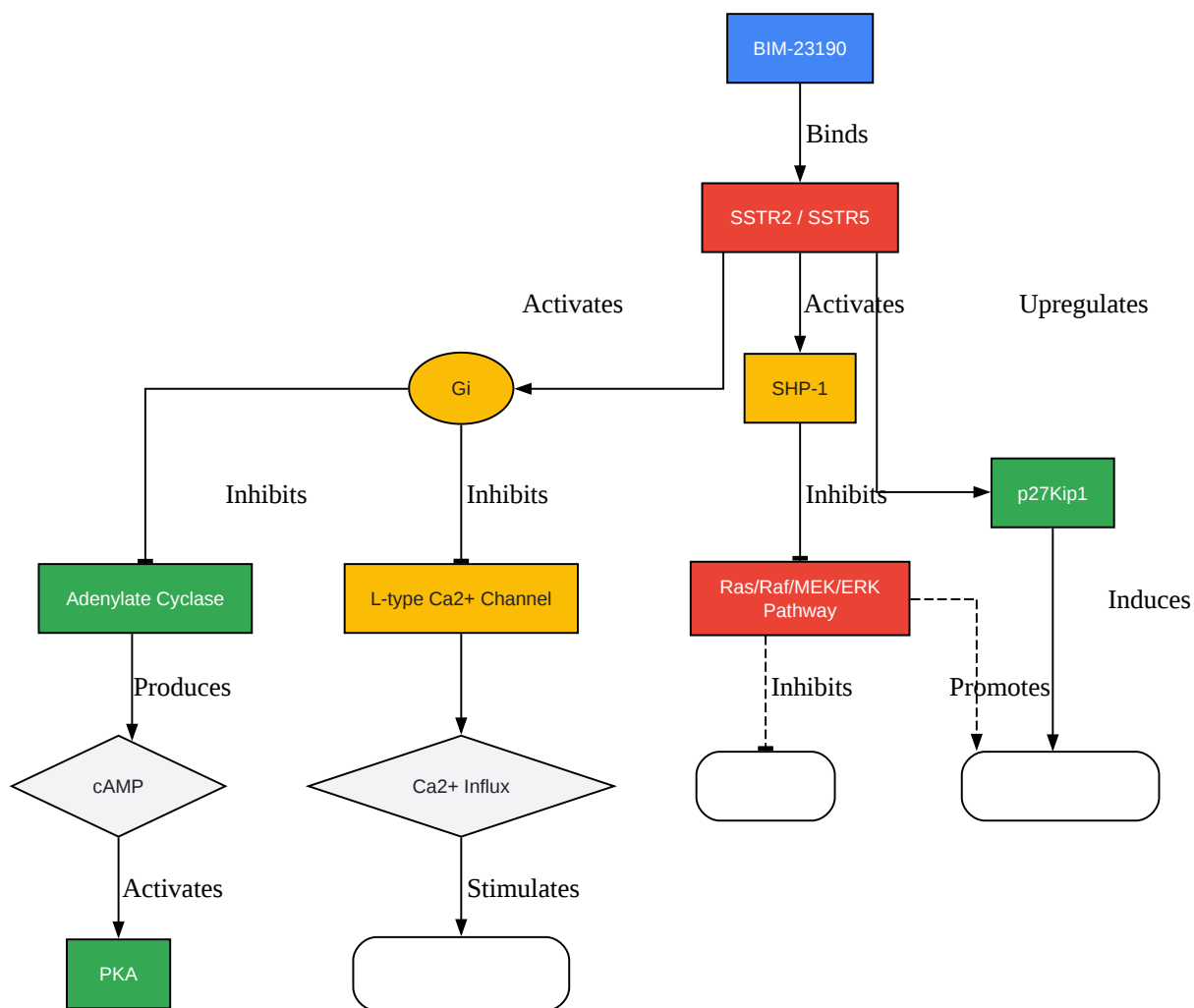
Protocol:

- Prepare primary cultures of human pituitary adenoma cells or use a suitable cell line (e.g., AtT-20).
- Plate the cells in 48-well plates at a density of approximately 5×10^4 cells/well and culture for 96 hours.
- Change the medium to serum-free defined medium.
- Treat the cells with **BIM-23190** (e.g., 100 nM) or vehicle control for 3 hours.
- Collect the cell culture medium.
- Measure the concentration of growth hormone (GH) and prolactin (PRL) in the medium using specific ELISA kits according to the manufacturer's instructions.

Table 2: Summary of In Vitro Assays for **BIM-23190**

Assay	Purpose	Typical Cell Line	Typical Concentration	Typical Incubation Time
Western Blot (p-ERK)	Assess inhibition of ERK signaling	C6 Glioma	10-1000 nM	15-30 minutes
Proliferation (WST-1/MTT)	Measure anti-proliferative effects	C6 Glioma, Pituitary tumor cells	1-1000 nM	24-72 hours
Apoptosis (Annexin V/PI)	Quantify induction of apoptosis	C6 Glioma, Pituitary tumor cells	1-1000 nM	24-48 hours
Hormone Secretion (ELISA)	Measure inhibition of hormone release	Primary pituitary adenoma cells, AtT-20	100 nM	3 hours

Signaling Pathway and Experimental Workflow Diagrams



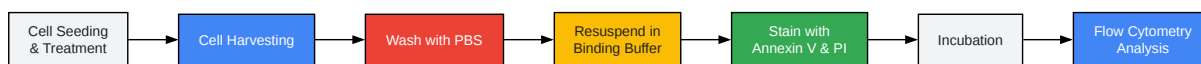
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Caption: **BIM-23190** Signaling Pathway.



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Caption: Western Blot Workflow.



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Caption: Apoptosis Assay Workflow.

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